molecular formula C17H14N2O2 B063706 2-(m-Tolylamino)quinoline-4-carboxylic acid CAS No. 171204-17-4

2-(m-Tolylamino)quinoline-4-carboxylic acid

Cat. No.: B063706
CAS No.: 171204-17-4
M. Wt: 278.3 g/mol
InChI Key: NOZVKVQTDSYORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol. This compound is part of the quinolinecarboxylic acid family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave irradiation has been explored to enhance reaction rates and yields . This method has shown advantages in terms of shorter reaction times and higher yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the quinoline ring .

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in DNA replication and cell division . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
  • 2-(4-methylphenyl)quinoline-4-carboxylic acid
  • 2-(2-furyl)-4-quinolinecarboxylic acid

Uniqueness

4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

171204-17-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-(3-methylanilino)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H14N2O2/c1-11-5-4-6-12(9-11)18-16-10-14(17(20)21)13-7-2-3-8-15(13)19-16/h2-10H,1H3,(H,18,19)(H,20,21)

InChI Key

NOZVKVQTDSYORP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O

Key on ui other cas no.

171204-17-4

Synonyms

2-[(3-methylphenyl)amino]quinoline-4-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.